7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core with substitutions at positions 7 and 7. The 7-(2-chlorobenzyl) group introduces steric and electronic effects due to the ortho-chloro substituent, while the 8-(4-(3-chlorophenyl)piperazin-1-yl) moiety incorporates a piperazine ring linked to a 3-chlorophenyl group, a structural feature common in ligands targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) . The 3-methyl group at position 3 enhances metabolic stability by reducing oxidative deamination.
Key structural attributes:
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N6O2/c1-28-20-19(21(32)27-23(28)33)31(14-15-5-2-3-8-18(15)25)22(26-20)30-11-9-29(10-12-30)17-7-4-6-16(24)13-17/h2-8,13H,9-12,14H2,1H3,(H,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKIDBNWLSMJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H29ClN6O2 |
| Molecular Weight | 493.0 g/mol |
| IUPAC Name | 7-[(2-chlorobenzyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]purine-2,6-dione |
| CAS Number | 652168-04-2 |
The biological activity of this compound likely involves interaction with various molecular targets such as:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It may act as an antagonist or agonist at certain receptor sites, particularly those related to neurotransmission.
- Nucleic Acids : Potential interactions with DNA or RNA could influence gene expression and cellular function.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antidepressant Activity : Studies have shown that derivatives with similar structural motifs can exhibit antidepressant-like effects by modulating serotonin receptors (5-HT1A and 5-HT7) .
- Antibacterial Properties : Compounds in this class have been evaluated for their antibacterial activity against various strains, demonstrating moderate to strong inhibitory effects .
- Enzyme Inhibition : The compound may serve as an effective inhibitor of acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antidepressant-Like Activity : A study investigated the dual antagonist properties of related compounds at serotonin receptors. The findings suggested that these compounds could enhance antidepressant efficacy compared to selective ligands .
- Antibacterial Screening : Compounds with similar piperazine moieties were tested against Salmonella typhi and Bacillus subtilis, showing significant antibacterial activity which supports further exploration for therapeutic use .
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Properties
One of the notable applications of this compound is in the development of antipsychotic medications. Its structural similarity to known antipsychotics suggests that it may exhibit similar pharmacological properties. Studies have indicated that derivatives containing piperazine moieties can interact with dopamine receptors, which are crucial for the treatment of schizophrenia and other psychotic disorders .
Antitumor Activity
Research has shown that purine derivatives can possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential as a chemotherapeutic agent .
Pharmacology
Receptor Interaction Studies
The compound's interaction with various receptors, particularly serotonin and dopamine receptors, has been a focus of pharmacological research. The presence of the piperazine ring enhances its ability to bind to these receptors, potentially leading to novel treatments for mood disorders and anxiety .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could play a role in protecting neuronal cells from damage.
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to purine metabolism or those involved in neurotransmitter degradation, which could have implications for treating metabolic disorders or enhancing cognitive function .
Table 1: Summary of Research Findings on 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Comparison with Similar Compounds
Substitutions at Position 7
Impact of Chloro Position :
Substitutions at Position 8
Piperazine Modifications :
- 4-(3-chlorophenyl)piperazine : Enhances affinity for serotonin receptors (5-HT₁A/2A) due to aromatic stacking .
- Hydroxyethyl or hydroxypropyl groups : Increase solubility but may reduce CNS penetration due to higher polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP and solubility estimated via computational tools (e.g., SwissADME).
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this purine-dione derivative?
Answer:
- Design of Experiments (DoE): Use factorial designs to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical analysis of variance (ANOVA) can prioritize critical factors affecting yield .
- Reaction Screening: Employ informer compound libraries (e.g., Aryl Halide Chemistry Informer Library) to test reactivity across diverse substrates and conditions, enabling rapid identification of robust synthetic routes .
- Purification Challenges: Leverage membrane separation technologies (e.g., nanofiltration) or crystallization gradients to isolate the target compound from byproducts, particularly halogenated impurities .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect isotopic patterns (e.g., chlorine atoms) .
- Multinuclear NMR (¹H, ¹³C, DEPT-135): Assign stereochemistry at the piperazine and chlorobenzyl moieties. Use 2D techniques (COSY, NOESY) to resolve overlapping signals in aromatic regions .
- PXRD and DSC: Assess crystallinity and polymorphic stability, critical for reproducibility in biological assays .
Q. How can preliminary biological activity screening be designed for this compound?
Answer:
- Target Selection: Prioritize receptors with known affinity for purine-dione scaffolds (e.g., adenosine receptors, phosphodiesterases) using cheminformatics tools like SwissTargetPrediction .
- In Vitro Assays: Use radioligand binding assays for receptor affinity and enzymatic inhibition studies (e.g., PDE4B) with IC₅₀ determination. Include positive controls (e.g., theophylline) to validate assay conditions .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity in this compound’s synthesis?
Answer:
- Quantum Chemical Calculations: Apply density functional theory (DFT) to model transition states for key steps (e.g., nucleophilic substitution at the purine C8 position). Compare activation energies for competing pathways .
- Reaction Network Analysis: Use software like RMG (Reaction Mechanism Generator) to map possible intermediates and byproducts, guiding experimental optimization .
- Machine Learning (ML): Train ML models on existing purine-dione reaction data to predict solvent/catalyst combinations that maximize yield .
Q. What methodologies resolve contradictions in experimental data (e.g., inconsistent yields or bioactivity)?
Answer:
- Statistical Contradiction Analysis: Apply hypothesis testing (e.g., Student’s t-test) to compare datasets. Use residual plots in DoE to identify outliers caused by uncontrolled variables (e.g., moisture sensitivity) .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 8-substituted purine-diones in ) to identify trends in substituent effects on reactivity or activity .
- Reproducibility Protocols: Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate assays across multiple labs .
Q. How can researchers elucidate the mechanism of action for observed biological effects?
Answer:
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., with adenosine A₂A receptor) to identify key binding residues and validate via mutagenesis studies .
- Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models, assessing potential bioactivation or detoxification pathways .
- Pathway Enrichment Analysis: Integrate transcriptomics data (RNA-seq) from treated cell lines to map affected signaling pathways (e.g., cAMP/PKA) .
Methodological Resources
- Synthetic Optimization: CRDC subclass RDF2050112 (reaction fundamentals) for reactor design principles .
- Data Analysis: CHEM/IBiS 416 course materials on statistical methods in chemical biology .
- Computational Tools: ICReDD’s reaction path search protocols combining DFT and informatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
